molecular formula C9H9N3O B11913052 6-Methoxyquinazolin-5-amine CAS No. 87039-49-4

6-Methoxyquinazolin-5-amine

Cat. No.: B11913052
CAS No.: 87039-49-4
M. Wt: 175.19 g/mol
InChI Key: UXCZUTJBZWURPR-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery, forming the structural core of a vast number of pharmaceuticals. rsc.orgmsesupplies.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of unique small-molecule drugs contain a nitrogen-based heterocycle. rsc.orgmsesupplies.commdpi.com Their prevalence is attributed to their ability to form stable complexes with biological targets, often through hydrogen bonding, which is crucial for their therapeutic effects. mdpi.comnih.gov These structures are present in a wide array of natural products, including vitamins and alkaloids, and synthetic drugs, underscoring their versatility and importance in medicinal chemistry. rsc.orgmdpi.com The ability of nitrogen heterocycles to interact with biological macromolecules like proteins and nucleic acids makes them invaluable scaffolds for designing new therapeutic agents. msesupplies.comou.edu

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The journey of quinazoline chemistry began in 1869 when Griess synthesized the first derivative. nih.gov However, it was the synthesis of the parent quinazoline by Gabriel in 1903 that laid a more concrete foundation for the field. nih.govfrontiersin.org The name "quinazoline" was proposed by Weddige, who noted its isomeric relationship with cinnoline (B1195905) and quinoxaline. omicsonline.orgresearchgate.net Initially, interest in quinazolines was primarily academic. A significant turning point occurred in the mid-20th century with the isolation and structural elucidation of the quinazolinone alkaloid vasicine (B45323) from Adhatoda vasica in 1888, which was later recognized for its bronchodilator activity. omicsonline.orgsemanticscholar.org This discovery, along with subsequent findings, spurred medicinal chemists to explore the therapeutic potential of the quinazoline nucleus, leading to the development of a plethora of synthetic methods and the discovery of its diverse biological activities. omicsonline.orgresearchgate.net

Overview of the Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry. omicsonline.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for drug design. nih.gov The therapeutic value of quinazoline-based drugs was first established with the development of α1-adrenoceptor antagonists like prazosin (B1663645) and doxazosin, initially used for hypertension and later for benign prostatic hyperplasia. scielo.brbohrium.com The subsequent approval of gefitinib (B1684475) in 2003 as an epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer marked a new era for quinazolines in oncology. scielo.brbohrium.comwikipedia.org This has paved the way for a multitude of other quinazoline-based kinase inhibitors used in cancer therapy. scielo.brscielo.br The broad spectrum of biological activities associated with quinazolines, including antimicrobial, anti-inflammatory, and anticancer properties, solidifies its status as a privileged scaffold. nih.govfrontiersin.orgnih.gov

Rationale for Investigating Substituted Quinazolines, with Emphasis on Methoxy (B1213986) and Amine Functionalities

The versatility of the quinazoline scaffold lies in the ability to modify its biological activity through the introduction of various substituents. The strategic placement of functional groups can fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, and its interaction with biological targets. ontosight.ai

The methoxy group (-OCH3) is a common substituent in medicinal chemistry. Its introduction can influence a molecule's metabolic stability and binding affinity. nih.gov For instance, the presence of methoxy groups on the quinazoline ring has been associated with enhanced antihypertensive activity. jclmm.com In some cases, methoxy substituents have been shown to contribute to the antibacterial activity of quinazoline derivatives. nih.gov

The amine group (-NH2) is another critical functionality. The amino-quinazoline scaffold is a prominent feature in many bioactive compounds due to its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. scielo.brbohrium.com Structure-activity relationship studies have revealed that substitutions at various positions of the quinazoline ring, particularly with amine or substituted amine groups, can significantly enhance antimicrobial and anticancer activities. nih.govekb.eg

The combination of both methoxy and amine groups on the quinazoline core, as seen in 6-Methoxyquinazolin-5-amine, presents an intriguing area for investigation, with the potential for unique biological properties arising from the interplay of these two functional groups.

Scope and Objectives of Academic Research on this compound and its Analogs

Academic research on this compound and its analogs is primarily focused on a few key areas:

Synthesis and Characterization: Developing efficient and novel synthetic routes to produce this compound and its derivatives. This includes the exploration of greener and more sustainable synthetic methodologies.

Biological Evaluation: Screening these compounds for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. For example, studies have been conducted on the antibacterial activity of 6-methoxyquinazoline-triazole hybrid derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups and their positions on the quinazoline ring influence its biological activity. This knowledge is crucial for the rational design of more potent and selective analogs.

Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their biological effects. This could involve identifying specific enzyme or receptor targets. For instance, some quinazoline derivatives are known to inhibit enzymes like thymidylate synthase.

The overarching objective of this research is to uncover the therapeutic potential of this specific class of substituted quinazolines and to develop lead compounds for future drug development efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87039-49-4

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

6-methoxyquinazolin-5-amine

InChI

InChI=1S/C9H9N3O/c1-13-8-3-2-7-6(9(8)10)4-11-5-12-7/h2-5H,10H2,1H3

InChI Key

UXCZUTJBZWURPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CN=CN=C2C=C1)N

Origin of Product

United States

Synthetic Methodologies for 6 Methoxyquinazolin 5 Amine and Its Structural Analogs

Classical Approaches to Quinazoline (B50416) Ring Formation

The construction of the fundamental quinazoline ring system is the cornerstone of synthesizing its various derivatives. Several classical methods have been established, each with its own set of advantages and limitations.

Niementowski Quinazoline Synthesis and its Derivatives

The Niementowski reaction is a well-established method for the synthesis of 4-quinazolinones, which are versatile precursors to other quinazoline derivatives. The classical approach involves the thermal condensation of anthranilic acids with amides. google.comatlantis-press.com For instance, heating anthranilic acid with an excess of formamide (B127407) at elevated temperatures leads to the formation of 3,4-dihydro-4-oxoquinazoline. google.comatlantis-press.com

This reaction can be adapted to produce a variety of substituted quinazolinones by using appropriately substituted anthranilic acids and amides. Microwave irradiation has been employed to accelerate this reaction, often leading to improved yields and shorter reaction times.

A general representation of the Niementowski reaction is shown below:

Figure 1: General Scheme of the Niementowski Quinazoline Synthesis.

Reactions Involving Anthranilic Acid and Derivatives

Anthranilic acid and its derivatives are fundamental building blocks for a wide array of quinazoline syntheses beyond the Niementowski reaction. googleapis.com These methods often involve the reaction of an anthranilic acid derivative with a one-carbon synthon, such as formamide, formic acid, or orthoesters, to construct the pyrimidine (B1678525) ring.

One common approach involves the cyclization of N-acylanthranilic acids. For example, 2-acetamidobenzoic acid can react with an amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) to yield a 2-substituted-4-quinazolinone.

Furthermore, anthranilonitrile (2-aminobenzonitrile) can be a useful precursor. Treatment of anthranilonitrile with organomagnesium compounds followed by acyl halides can lead to the formation of aromatic quinazolines. nih.gov

Condensation Reactions for Quinazolinone Precursors

The formation of quinazolinone precursors often involves condensation reactions. A widely used method is the reaction of isatoic anhydride, a derivative of anthranilic acid, with an amine. This reaction initially forms an o-aminobenzamide derivative, which can then be cyclized with a suitable one-carbon source to afford the quinazolinone ring.

Another important precursor is the 2-methyl-4H-benzo[d] scientific.netoxazin-4-one, which can be synthesized from anthranilic acid and acetic anhydride. This benzoxazinone (B8607429) can then react with amines to yield the corresponding quinazolinone derivatives.

Targeted Synthesis of 6-Methoxy-Substituted Quinazolines

The synthesis of the specific target molecule, 6-methoxyquinazolin-5-amine, requires methods that allow for precise control over the substitution pattern on the benzene (B151609) ring of the quinazoline core.

Introduction of the Methoxy (B1213986) Group at Position 6

The methoxy group at the C6 position of the quinazoline ring is typically introduced by starting with a correspondingly substituted anthranilic acid derivative. For the synthesis of 6-methoxyquinazolines, 4-methoxyanthranilic acid or its derivatives are common starting materials.

For example, the synthesis of various 4-(substituted amino)-6-methoxyquinazolines often starts from N'-(2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine, which already contains the required methoxy group at the desired position.

Strategies for Ortho-Substitution on the Benzene Ring of the Quinazoline Core

The key challenge in the synthesis of this compound lies in the introduction of the amino group at the C5 position, which is ortho to the existing methoxy group. A common and effective strategy involves the nitration of a 6-methoxyquinazoline (B1601038) precursor, followed by the reduction of the nitro group to an amino group.

A plausible synthetic route to this compound is outlined below:

Nitration: The synthesis would begin with a suitable 6-methoxyquinazoline derivative. This precursor would undergo nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the benzene ring. The directing effect of the methoxy group would favor the introduction of the nitro group at the ortho (C5) or para (C7) position. Careful control of reaction conditions can influence the regioselectivity. The desired intermediate is 6-methoxy-5-nitroquinazoline (B11898877).

Reduction: The 6-methoxy-5-nitroquinazoline intermediate is then subjected to a reduction reaction to convert the nitro group into an amino group. A variety of reducing agents can be employed for this transformation. A common method is the use of a metal catalyst, such as iron powder, in the presence of an acid like hydrochloric acid. google.com Other reducing agents like tin(II) chloride or catalytic hydrogenation can also be effective.

This two-step sequence of nitration followed by reduction is a well-established method for introducing an amino group ortho to an activating group on an aromatic ring and represents a viable pathway to obtain this compound. The existence of 5-amino-6-methoxyquinazoline is confirmed in the literature, where it has been used as a starting material for the synthesis of other complex molecules.

Green Chemistry Approaches and Sustainable Synthetic Strategies for Quinazoline Synthesis

Aqueous Media and Solvent-Free Conditions

The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents represents a significant advancement in green chemistry. Aqueous media and solvent-free conditions are particularly attractive for their reduced environmental impact, cost-effectiveness, and often simplified work-up procedures.

In the realm of quinazoline synthesis, water has been employed as a green solvent. For instance, a one-pot cyclocondensation of aromatic aldehydes with 2-aminobenzophenone (B122507) and ammonium (B1175870) acetate (B1210297) can be catalyzed by a magnetically recoverable nanocatalyst, Fe3O4@Sap/Cu(II), in water at room temperature. frontiersin.org This method is notable for its high selectivity, short reaction times (10–25 minutes), and the ability to reuse the catalyst for at least six cycles. frontiersin.org Another approach involves a base-driven, transition-metal-free synthesis where α,α,α-trihalotoluenes react with o-aminobenzylamines in the presence of sodium hydroxide (B78521) and molecular oxygen in water, yielding quinazoline derivatives in moderate to good yields (43–78%). nih.gov

Solvent-free, or neat, reaction conditions have also proven highly effective. A multicomponent green strategy involves the reaction of 2-aminobenzophenone, an aromatic aldehyde, and ammonium acetate catalyzed by the magnetic ionic liquid butylmethylimidazolium (B1222432) tetrachloroferrate (bmim[FeCl₄]). rsc.org This solvent-free method proceeds at a moderate temperature (40°C) and produces quinazolines in high yields (86%–95%). frontiersin.orgrsc.org The catalyst's reusability for at least four cycles underscores the protocol's efficiency. frontiersin.org Similarly, a catalyst- and solvent-free approach utilizing microwave irradiation has been reported for the reaction of aldehydes, 2-aminobenzophenones, and ammonium acetate, affording quinazolines in 70–91% yields within minutes. nih.gov

Another solvent-free method employs a nanoporous TiO₂ catalyst containing an ionic liquid bridge for the reaction of o-aminobenzophenone, benzaldehyde, and ammonium acetate at 120°C. frontiersin.org This heterogeneous catalysis approach is characterized by high reaction rates, easy catalyst preparation, and reusability. frontiersin.org

Starting MaterialsCatalyst/ConditionsSolventYield (%)Reference
2-Aminobenzophenone, Aldehyde, Ammonium AcetateFe3O4@Sap/Cu(II), Room TemperatureWater65-94 frontiersin.org
α,α,α-Trihalotoluenes, o-AminobenzylaminesNaOH, O₂, Room TemperatureWater43-78 nih.gov
2-Aminobenzophenone, Aldehyde, Ammonium Acetatebmim[FeCl₄], 40°CSolvent-Free86-95 frontiersin.orgrsc.org
Aldehydes, 2-Aminobenzophenones, Ammonium AcetateMicrowave IrradiationSolvent-Free70-91 nih.gov
o-Aminobenzophenone, Benzaldehyde, Ammonium AcetateTiO₂-[bip]-NH₂⁺ HSO₄⁻, 120°CSolvent-FreeHigh frontiersin.org

Catalytic Methods in the Synthesis of Substituted Quinazolines

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like substituted quinazolines. Metal-mediated, organocatalytic, and phase-transfer catalysis methods offer diverse pathways to access this important heterocyclic core.

Metal-Mediated Cross-Coupling Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed reactions are powerful tools for C-N and C-C bond formation, enabling the construction of the quinazoline ring system from various precursors. A notable example is the palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, which provides a direct route to diverse quinazoline derivatives. organic-chemistry.org

In a different strategy, palladium catalysis facilitates the synthesis of quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. scispace.com This cascade reaction, catalyzed by Pd(dppf)Cl₂, involves alcohol oxidation, nitro group reduction, condensation, and dehydrogenation in a one-pot process without external oxidants or reductants. scispace.com The reaction tolerates a wide range of functional groups on the alcohol, including methoxy, fluoro, and chloro substituents, providing good to high yields. scispace.com Another palladium-catalyzed approach enables the carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. frontiersin.org

A divergent synthesis of quinazolines has been developed from N-allylamidines using a Pd(OAc)₂ catalyst. acs.org Under microwave irradiation in a sealed system, this method favors C-H activation and annulation to produce quinazolines as the major product. acs.org

ReactantsCatalyst SystemProduct TypeYield (%)Reference
2-Aminobenzonitriles, Aldehydes, Arylboronic acidsPalladium CatalystSubstituted QuinazolinesGood organic-chemistry.org
o-Nitrobenzamides, AlcoholsPd(dppf)Cl₂, K₂CO₃2-Substituted Quinazolin-4(3H)-ones54-83 scispace.com
2-Aminobenzylamine, Aryl bromidesPalladium CatalystSubstituted Quinazolines- frontiersin.org
N-AllylamidinesPd(OAc)₂, MicrowaveSubstituted QuinazolinesModerate-Good acs.org

Organocatalysis in Quinazoline Annulation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary approach to metal-catalysis, often providing unique reactivity and selectivity. In the context of quinazoline synthesis, organocatalysts can mediate key bond-forming steps.

For example, a metal-free, visible light-mediated oxidative coupling of amidines can be catalyzed by a photoredox organocatalyst to furnish multisubstituted quinazolines. organic-chemistry.org Another approach uses iodine as an organocatalyst in an aerobic, oxidative C(sp³)-H amination/C-N cleavage of tertiary amines, leading to a domino ring annulation that forms a wide range of quinazolines and quinazolinones in good to excellent yields. organic-chemistry.org This method is noted for being metal-free and peroxide-free. organic-chemistry.org

Brønsted acids like p-toluenesulfonic acid (p-TSA) have been used to catalyze the solvent-free reaction between anthranilamide and aldehydes under mechanochemical grinding conditions, delivering quinazolinone products in moderate to excellent yields within minutes. nih.gov Acetic acid has also been employed as a catalyst in a one-pot, three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to afford spiro-fused quinazolinones in high yields (81-97%). nih.gov

ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
AmidinesPhotoredox Organocatalyst, Visible LightMultisubstituted Quinazolines- organic-chemistry.org
Tertiary AminesIodine, O₂Quinazolines/QuinazolinonesGood-Excellent organic-chemistry.org
Anthranilamide, Aldehydesp-TSA, Mechanochemical GrindingQuinazolinonesModerate-Excellent nih.gov
Isatoic Anhydride, Aryl Amines, Cyclic KetonesAcetic AcidSpiro-fused Quinazolinones81-97 nih.gov

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. This is often achieved using phase-transfer agents like quaternary ammonium salts.

A key application of PTC in this area is in the N-alkylation and condensation reactions of quinazolinone scaffolds. The synthesis of 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives has been accomplished using a combination of microwave irradiation and phase-transfer catalysis with tetrabutylammonium (B224687) benzoate (B1203000) (TBAB) as a novel neutral ionic catalyst. srce.hrnih.gov This eco-friendly technique involves the reaction of 2-propyl-4(3H)-quinazolin-4-one with various alkylating agents in the presence of K₂CO₃ and TBAB under microwave heating. srce.hr

In a different application, tetrabutylammonium bromide was used as a phase-transfer catalyst in the palladium-catalyzed Suzuki cross-coupling reaction between bromo-substituted quinazolines and boronic acid esters of 1,3,4-thiadiazole, producing highly conjugated quinazolinylphenyl-1,3,4-thiadiazole systems in high yields. mdpi.com

SubstrateReagentsCatalystConditionsProduct TypeReference
2-Propyl-4(3H)-quinazolin-4-oneAlkylating agents, K₂CO₃Tetrabutylammonium benzoate (TBAB)Microwave, 120°C2,3-Disubstituted 4(3H)-quinazolin-4-ones srce.hrnih.govsrce.hr
Bromo-substituted quinazolinesBoronic acid ester of 2,5-diphenyl-1,3,4-thiadiazoleTetrabutylammonium bromide / Pd(dppf)Cl₂-Quinazolinylphenyl-1,3,4-thiadiazoles mdpi.com

Chemical Reactivity and Derivatization Strategies of the 6 Methoxyquinazolin 5 Amine Scaffold

Nucleophilic Substitution Reactions on the Quinazoline (B50416) Ring

Nucleophilic substitution reactions are a cornerstone for the derivatization of the quinazoline core. The reactivity of different positions on the ring allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties.

The C-4 position of the quinazoline ring is particularly susceptible to nucleophilic attack, especially when substituted with a good leaving group like a chlorine atom. This high reactivity is a key feature in the synthesis of numerous biologically active compounds. mdpi.comnih.gov The substitution of a chloro group at the C-4 position by various nucleophiles, particularly amines, is a widely employed strategy. nih.gov

For instance, the reaction of 4-chloroquinazolines with primary or secondary amines is a common method for synthesizing 4-aminoquinazoline derivatives. mdpi.comnih.gov Electron-rich amines, such as primary aliphatic amines, readily react with 4-chloroquinazolines to yield 4-aminoquinazolines in good yields under relatively mild conditions. nih.gov This reactivity is crucial for the synthesis of various substituted 4-anilinoquinazolines, which are known for their potential as anticancer agents. nih.gov The reaction of 4-chloro-6,7-dimethoxyquinazoline (B18312) with substituted anilines, for example, is a key step in the synthesis of compounds that inhibit tumor cell proliferation. google.com

The regioselectivity of this reaction is a significant aspect, with the C-4 position being more susceptible to nucleophilic attack than other positions on the quinazoline ring. mdpi.comnih.gov Density functional theory (DFT) calculations have shown that the carbon atom at the C-4 position of 2,4-dichloroquinazoline (B46505) has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more prone to nucleophilic attack. mdpi.comresearchgate.net This inherent reactivity has been exploited in the synthesis of a diverse range of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines with various therapeutic applications. mdpi.com

Table 1: Examples of Nucleophilic Substitution at the C-4 Position

Starting MaterialNucleophileProductReference
4-Chloro-6,7-dimethoxyquinazolineSubstituted anilines4-Anilino-6,7-dimethoxyquinazoline derivatives google.com
2,4-DichloroquinazolinePrimary or secondary amines2-Chloro-4-aminoquinazoline derivatives mdpi.com
4-Chloro-6-halo-2-phenylquinazolinesSubstituted anilines6-Halo-2-phenyl-4-anilinoquinazolines nih.gov

While the C-4 position is the most reactive towards nucleophiles, other positions on the quinazoline ring, such as C-2 and C-5, can also undergo nucleophilic substitution, albeit generally under more forcing conditions or with specific substrates. The chlorine atom at the C-2 position is also a good leaving group and can be displaced by various nucleophiles. For example, 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) serves as a precursor for the synthesis of 2,4-disubstituted quinazoline derivatives through nucleophilic substitution at the C-2 position.

The reactivity at the C-5 position is less common for nucleophilic substitution but can be influenced by the presence of activating groups. Derivatization at this position often involves multi-step synthetic sequences.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene portion of the 6-methoxyquinazolin-5-amine scaffold is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the powerful electron-donating methoxy (B1213986) (-OCH3) and amino (-NH2) groups. wikipedia.org

Both the methoxy and amine groups are ortho, para-directing activators. wikipedia.org This means they increase the rate of electrophilic substitution and direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of this compound, the C-7 and C-8 positions are activated by the methoxy group at C-6, and the C-7 position is activated by the amine group at C-5. The combined effect of these two groups strongly activates the benzene ring, particularly at the C-7 position.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com This intermediate is stabilized by resonance. The subsequent loss of a proton restores the aromaticity of the ring. masterorganicchemistry.com

Halogenation and nitration are common electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org For instance, the nitration of a quinazoline derivative can be a key step in introducing a nitro group onto the benzene ring, which can then be further modified. researchgate.net For example, 4-chloro-7-fluoro-6-nitro-quinazoline is an important intermediate in the synthesis of various biologically active molecules. researchgate.net Similarly, halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide. nih.gov

The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. In the this compound scaffold, the incoming electrophile would be expected to substitute preferentially at the C-7 position due to the strong activating and directing influence of both the methoxy and amino groups.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-OCH3 (Methoxy)ActivatingOrtho, Para
-NH2 (Amine)Strongly ActivatingOrtho, Para

Modifications of the Methoxy Group at Position 6

The methoxy group at the C-6 position, while generally stable, can be modified under certain reaction conditions. One common modification is O-demethylation to yield the corresponding phenol (B47542). This transformation can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr3). The resulting hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification, to introduce new functionalities and modulate the properties of the molecule.

Demethylation Reactions

The methoxy group at the 6-position of the quinazoline ring is an aryl methyl ether, which can be cleaved to reveal a phenolic hydroxyl group. This transformation is a critical step in the synthesis of various derivatives, as the resulting phenol offers a new site for functionalization. Demethylation is typically achieved under stringent conditions using strong acids or Lewis acids.

Common reagents for aryl ether cleavage include boron tribromide (BBr₃), hydrobromic acid (HBr), and molten pyridinium (B92312) hydrochloride. reddit.com The choice of reagent often depends on the sensitivity of other functional groups within the molecule. For instance, BBr₃ is a powerful but often selective reagent for cleaving aryl methyl ethers at low temperatures. In contrast, refluxing with concentrated HBr provides a more classical, albeit harsher, method. reddit.com Another approach involves heating with methionine in the presence of an acid, a method that has been used in the synthesis of related quinazolinone derivatives like gefitinib (B1684475). google.comnewdrugapprovals.orggoogleapis.comgoogle.comnih.gov However, this method can sometimes lead to the formation of isomeric impurities. google.comgoogleapis.comgoogle.com

The product of this reaction, 6-hydroxyquinazolin-5-amine, is a key intermediate for further modifications, such as the alkylation strategies discussed in the next section.

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
ReagentTypical ConditionsNotes
Boron Tribromide (BBr₃)DCM, -78 °C to RTHighly effective and often selective, but moisture-sensitive.
Hydrobromic Acid (HBr)Aqueous solution, refluxStrong acid conditions, may not be suitable for acid-labile substrates. reddit.com
Pyridinium HydrochlorideNeat, ~140-180 °CHigh-temperature, molten-salt conditions. reddit.com
L-Methionine / Methanesulfonic AcidReflux, high temperatureUsed in related quinazolinone syntheses, but may lack selectivity. google.comnewdrugapprovals.org

Ether Cleavage and Alkylation Strategies

Following the demethylation of the 6-methoxy group to yield 6-hydroxyquinazolin-5-amine, the newly formed phenolic hydroxyl group can be readily alkylated. This two-step, one-pot strategy of ether cleavage followed by alkylation provides a versatile route to a wide array of 6-alkoxy-substituted quinazolin-5-amines.

The alkylation is typically performed via a Williamson ether synthesis, where the phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The resulting phenoxide is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfonate (e.g., tosylate, mesylate), to form the new ether linkage. This strategy has been successfully applied to the synthesis of various 6,7-dialkoxyquinazoline derivatives. researchgate.netdoi.org

Functionalization of the Amine Group at Position 5

The primary aromatic amine at the 5-position is a key nucleophilic center, enabling a multitude of chemical transformations. These reactions are fundamental for extending the molecular framework and introducing diverse functional groups.

Acylation and Sulfonylation Reactions

The 5-amino group readily undergoes acylation and sulfonylation upon reaction with appropriate electrophiles.

Acylation is typically achieved by treating this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction results in the formation of a stable amide bond. A wide variety of acylating agents can be employed, allowing for the introduction of aliphatic, aromatic, and heterocyclic moieties.

Sulfonylation follows a similar principle, involving the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield a sulfonamide. nih.govresearchgate.netnih.gov Sulfonamides are important functional groups in medicinal chemistry, known for their chemical stability and ability to participate in hydrogen bonding.

Table 2: Reagents for Acylation and Sulfonylation
Reaction TypeReagent ClassExample ReagentProduct Functional Group
AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)Amide
Acid AnhydrideAcetic Anhydride ((CH₃CO)₂O)
SulfonylationSulfonyl Chloridep-Toluenesulfonyl Chloride (TsCl)Sulfonamide
Methanesulfonyl Chloride (MsCl)

Alkylation and Reductive Amination

Direct alkylation of the 5-amino group with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method for introducing alkyl groups is reductive amination . wikipedia.orgnih.gov This powerful reaction converts the primary amine into a secondary or tertiary amine in a two-step sequence that can often be performed in a single pot. youtube.comyoutube.com

The process begins with the condensation of the 5-amino group with an aldehyde or a ketone under weakly acidic conditions to form an intermediate imine (Schiff base). wikipedia.org This imine is then reduced in situ to the corresponding alkylated amine. The key to the one-pot procedure is the use of a reducing agent that is selective for the imine over the carbonyl starting material. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org This method allows for the introduction of a vast array of primary and secondary alkyl groups, depending on the choice of the carbonyl compound.

Formation of Schiff Bases and Heterocyclic Condensations

The reaction of the primary amine at position 5 with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. nih.govresearchgate.netresearchgate.netnih.gov This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product. bepls.com

These Schiff bases are not merely simple derivatives but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems. The imine C=N bond can participate in various cyclization and condensation reactions. For example, the Schiff base can undergo intramolecular cyclization or react with other reagents in intermolecular condensations to form new fused or appended heterocyclic rings. nih.govfrontiersin.orgnih.govrsc.org This strategy provides a powerful tool for building molecular complexity and accessing novel quinazoline-based scaffolds.

Ring System Transformations and Skeletal Rearrangements

While derivatization of the existing functional groups is common, the quinazoline ring system itself can undergo transformations and skeletal rearrangements under specific conditions. These reactions are less common but offer pathways to fundamentally different heterocyclic cores.

For instance, treatment of certain quinazoline derivatives, such as 4-chloroquinazolines, with nucleophiles like hydrazine (B178648) can lead to ring-opening of the pyrimidine (B1678525) portion, followed by recyclization to form new heterocyclic systems, such as 1,2,4-triazoles. rsc.org Although this example does not start from this compound, it illustrates the potential for the quinazoline core to rearrange. In some cases, hydrolysis under acidic or alkaline conditions can lead to the cleavage of the pyrimidine ring. wikipedia.org Furthermore, advanced strategies involving N-oxides of the quinazoline ring can be used to facilitate cycloadditions or rearrangements, leading to complex polycyclic structures or even ring-expanded systems like benzodiazepines. nih.gov While specific examples involving the this compound substrate are not extensively documented, the inherent reactivity of the quinazoline nucleus suggests that such transformations could be explored to generate novel molecular frameworks.

Expansion and Contraction of the Quinazoline Ring

The quinazoline scaffold, a foundational element in numerous biologically active compounds, offers a versatile platform for chemical modification. Beyond simple substitution, the derivatization of the quinazoline ring system can be achieved through more complex transformations such as ring expansion and contraction. These strategies allow for the generation of novel heterocyclic systems with potentially unique pharmacological profiles. While specific examples of ring expansion and contraction originating directly from this compound are not extensively documented, established methodologies for the transformation of the broader quinazoline class can be applied to this specific scaffold. These approaches typically involve the initial conversion of the quinazoline into a reactive intermediate, which then undergoes rearrangement to form a larger or smaller ring system.

One of the most well-documented ring expansion reactions of quinazolines involves the formation of 1,4-benzodiazepines, a class of compounds renowned for their therapeutic applications. This transformation is often achieved through the rearrangement of quinazoline 3-oxides. For the this compound scaffold, this would first necessitate the oxidation of the N3 position to form the corresponding 3-oxide derivative. Subsequent treatment of this intermediate with a base can induce a ring-opening and recyclization cascade to yield a 1,4-benzodiazepin-2-one 4-oxide.

Another potential strategy for ring expansion involves the rearrangement of 2-chloromethyl-quinazoline derivatives. Specifically, the treatment of a 2-chloromethyl-4-phenylquinazoline 3-oxide with primary amines has been shown to yield 2-amino derivatives of 1,4-benzodiazepine (B1214927) 4-oxides. acs.org This suggests a plausible route for the expansion of a suitably functionalized this compound core.

While less common than ring expansions, ring contraction or transformation of the quinazoline nucleus can lead to other valuable heterocyclic structures, such as benzimidazoles or indazoles. These transformations often proceed through cleavage of the pyrimidine ring followed by recyclization. For instance, the hydrolysis of quinazoline under certain conditions can lead to the formation of 2-aminobenzaldehyde (B1207257) derivatives, which can then be utilized in the synthesis of other heterocyclic systems. wikipedia.org

The following tables outline hypothetical reaction schemes for the expansion of a this compound scaffold, based on established quinazoline chemistry.

Table 1: Hypothetical Ring Expansion of this compound to a 1,4-Benzodiazepine Derivative

StepStarting MaterialReagents and ConditionsIntermediate/ProductDescription
1This compoundm-CPBA or other oxidizing agentThis compound 3-oxideOxidation of the N3 position to form the N-oxide.
2This compound 3-oxideBase (e.g., NaOH or KOH)7-Methoxy-8-amino-1,4-benzodiazepin-2-one 4-oxideBase-catalyzed rearrangement leading to ring expansion.

Table 2: Hypothetical Ring Expansion via a 2-Chloromethyl Derivative

StepStarting MaterialReagents and ConditionsIntermediate/ProductDescription
1This compoundIntroduction of a 2-chloromethyl group (multi-step synthesis may be required)2-Chloromethyl-6-methoxyquinazolin-5-amineFunctionalization at the 2-position.
22-Chloromethyl-6-methoxyquinazolin-5-amineOxidation (e.g., m-CPBA)2-Chloromethyl-6-methoxyquinazolin-5-amine 3-oxideFormation of the N-oxide.
32-Chloromethyl-6-methoxyquinazolin-5-amine 3-oxidePrimary amine (e.g., R-NH2)2-(Alkylamino)-7-methoxy-8-amino-3H-1,4-benzodiazepine 4-oxideRearrangement and incorporation of the primary amine into the expanded ring.

These proposed synthetic pathways illustrate the potential for significant structural diversification of the this compound scaffold through ring expansion reactions. The resulting benzodiazepine (B76468) structures, bearing the methoxy and amino substituents from the original quinazoline, would be novel compounds with the potential for interesting biological activities. Further research would be needed to optimize the reaction conditions and fully characterize the products of these transformations.

Structure Activity Relationship Sar Studies of 6 Methoxyquinazolin 5 Amine Derivatives and Analogs

Positional Impact of Methoxy (B1213986) and Amine Substituents on Biological Activity

The specific positioning of the methoxy and amine groups on the quinazoline (B50416) ring is fundamental to the biological activity of this class of compounds.

Comparative Analysis with 4-Amino, 6,7-Dimethoxy, and other Substituted Quinazolines

The quinazoline core is a versatile scaffold found in numerous biologically active compounds. mdpi.comarkat-usa.org Modifications to this core, particularly at positions 4, 6, and 7, have been a key focus of medicinal chemistry research.

Derivatives of 6,7-dimethoxy-4-amino-quinazoline have been synthesized and evaluated for their antiproliferative activities. For instance, the introduction of a thiophene-2-ylmethanamine at the C-4 position of the 6,7-dimethoxy quinazoline core resulted in compounds with good activity against A431 cells. nih.gov The presence of electron-donating groups at the 6 and 7 positions, such as methoxy groups, has been shown to increase the activity of these compounds. nih.gov In another study, the introduction of a dimethoxy group at the C6 and C7 positions of the quinazoline ring led to a 10-fold improvement in enzyme potency and selectivity index. rsc.org

Furthermore, the substitution pattern on the quinazoline ring significantly influences the type of biological activity observed. For example, quinazoline derivatives with a substituted amine at the 4-position and halogens at the 6-position have shown enhanced antimicrobial activities. mdpi.com The presence of smaller alkoxy groups, like methoxy groups, on the quinazoline nucleus has been linked to antihypertensive activity. jclmm.com

The following table provides a comparative look at different substitution patterns on the quinazoline ring and their observed biological activities:

Quinazoline CoreSubstituent(s)Biological Activity
6,7-dimethoxy-4-amino-quinazolineThiophene-2-ylmethanamine at C-4Antiproliferative (A431 cells)
QuinazolineDimethoxy group at C6, C7Improved enzyme potency and selectivity
QuinazolineSubstituted amine at C-4, Halogen at C-6Antimicrobial
QuinazolineSmall alkoxy groups (e.g., methoxy)Antihypertensive

Importance of the Methoxy Group at Position 6 in Molecular Recognition

The methoxy group at the C-6 position is a key determinant of the pharmacological profile of quinazoline derivatives. This electron-donating group can enhance the electron density of the quinazoline ring system, which can be favorable for certain receptor interactions. nih.gov In studies of EGFR kinase inhibitors, the presence of a methoxy group at C-6 is often preferred, as any significant changes at this position are generally more restricted compared to the C-7 position. ijcce.ac.ir The methoxy group can also participate in hydrophobic interactions within the binding pocket of a receptor, further stabilizing the ligand-receptor complex. rsc.org For instance, the replacement of a methoxy group with a proton at C-6 has been shown to enhance selectivity for certain kinases. ekb.eg This highlights the subtle yet critical role of the C-6 methoxy group in fine-tuning the biological activity and selectivity of these compounds.

Exploration of Substituent Variations and their Pharmacological Consequences

The pharmacological effects of 6-methoxyquinazolin-5-amine derivatives can be significantly altered by modifying the substituents at various positions on the quinazoline ring.

Modifications at the C-4 Position

The C-4 position of the quinazoline ring is a common site for modification and has a profound impact on biological activity. The reactivity of this position, often activated by a chloro group, allows for the introduction of a wide array of substituents, particularly amines. mdpi.com

The nature of the substituent at C-4 is critical for activity. For example, the incorporation of an aminophenyl group at this position is a requirement for tubulin polymerization inhibition. nih.gov In the context of EGFR inhibitors, a 4-anilinoquinazoline (B1210976) scaffold is a necessary pharmacophoric feature. ekb.eg The substitution pattern on this aniline (B41778) ring is also crucial, with large, lipophilic, and electron-withdrawing groups like chlorine or bromine being preferred at the meta and para positions. ijcce.ac.ir

The introduction of different amine-containing groups at C-4 has been explored to modulate activity. For instance, conjugating various amino groups at this position was found to be important for producing analgesic potency. ekb.eg Furthermore, replacing the aniline residue at C-4 with 3-amino-pyridine led to conserved activity against certain kinases. nih.gov

The following table summarizes the impact of various C-4 modifications on the biological activity of quinazoline derivatives:

C-4 SubstituentBiological Activity
Aminophenyl groupTubulin polymerization inhibition
Anilino groupEGFR inhibition
Various amino groupsAnalgesic potency
3-amino-pyridineKinase inhibition

Derivatization at the Amine Nitrogen

Modification of the exocyclic amine nitrogen, particularly at the 4-position, has been a successful strategy for developing potent inhibitors. For example, in the development of EGFR inhibitors, the substitution on the aniline nitrogen of the 4-anilinoquinazoline core is a key area of modification. ijcce.ac.ir

In other quinazoline series, derivatization of the amine group has also yielded compounds with significant biological activity. For instance, the synthesis of 2-azetidinone derivatives from Schiff bases of quinazolinones resulted in compounds with good antimicrobial activity. nih.gov This suggests that the steric and electronic properties of the group attached to the amine nitrogen can be tailored to achieve desired pharmacological effects. The ability to form hydrogen bonds and participate in other non-covalent interactions is a key feature of this amine group, and its derivatization allows for the fine-tuning of these interactions. mdpi.com

Extended Linkers and Aromatic/Heteroaromatic Substituents

The structure-activity relationship (SAR) of this compound derivatives is significantly influenced by the nature of linkers and the types of aromatic or heteroaromatic substituents incorporated into the molecule. Research has shown that modifications at these positions can drastically alter the compound's potency and selectivity for various biological targets, such as protein kinases.

The length and flexibility of the linker connecting the quinazoline core to other parts of the molecule are critical. For instance, in a series of 4-anilino-quinazoline derivatives designed as dual EGFR/VEGFR2 inhibitors, a longer carbon chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity against both kinases. nih.gov Similarly, studies on 6,7-dimorpholinoalkoxy quinazoline derivatives revealed that compounds with a three-carbon chain linker were more potent than those with a two-carbon chain. nih.gov Conversely, in other series, extending the linker led to decreased activity. For example, replacing a methyl-amino bridge with longer linkers in certain 6-substituted-4-amino-quinazoline derivatives resulted in a drop in inhibitory activity. nih.gov

The substitution pattern on the quinazoline ring itself, particularly at the C-6 and C-7 positions, is a key determinant of activity. While a methoxy group at the C-6 position is often preferred, a variety of substituents at the C-7 position, including neutral, basic, and heteroaromatic side chains, can result in potent compounds. ijcce.ac.ir For example, a series of lapatinib (B449) derivatives were synthesized with various polar and solubilizing groups at the C-6 and C-7 positions to enhance affinity and potency. nih.gov In these derivatives, linkers of varying lengths (from three to six carbons) terminating in a 2-nitro-1H-imidazol-1-yl group were attached at the C-6 or C-7 position. nih.gov

The nature of the aromatic or heteroaromatic ring attached to the quinazoline core is also crucial. In one study, replacing a quinazoline ring with other bioisosteric hetero-aromatic rings like purines, quinolines, and isoquinolines was explored to generate new antitumor agents. nih.gov The introduction of a 5-substituted furan-2-yl moiety at the C-6 position of the quinazoline core led to compounds with significant antiproliferative activity. nih.gov Furthermore, the substitution on the aniline ring in 4-anilinoquinazoline derivatives plays a vital role. Derivatives featuring a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety demonstrated outstanding inhibitory percentages against EGFR and HER2. nih.gov

Table 1: Effect of Linker Length and Substituents on Activity of Quinazoline Derivatives This is an interactive table. You can sort and filter the data.

Quinazoline Core Substitution Linker at C-6/C-7 Terminal Group Target/Activity Observation Reference
4-Anilino-7-(linker)-quinazoline 3-nitro-1,2,4-triazole Triazole EGFR/VEGFR2 Longer chain linker favorable for activity. nih.gov
6,7-Dimorpholinoalkoxy quinazoline Two-carbon vs. Three-carbon Morpholine A431 cell line Three-carbon linker more potent than two-carbon. nih.gov
6-Substituted-4-amino-quinazoline Methyl-amino vs. Longer linkers Phenyl EGFR Longer linkers decreased activity. nih.gov
7-Methoxy-6-(linker)-quinazolin-4-amine 3 to 6-carbon chain 2-nitro-1H-imidazol-1-yl EGFR/HER2 Varied linker lengths explored for optimal potency. nih.gov
4-Anilino-6-(substituent)-quinazoline Direct attachment 5-substituted furan-2-yl A549 & H1975 cells Furan-2-yl group enhanced antiproliferative activity. nih.gov

Pharmacophore Elucidation for Targeted Biological Activities

Pharmacophore modeling is a crucial computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for its biological activity. nih.gov For this compound and its analogs, pharmacophore models help in understanding the key molecular interactions with their biological targets, such as enzymes or receptors, and guide the design of new, more potent and selective inhibitors. nih.gov

Identification of Key Structural Features for Potency and Selectivity

The potency and selectivity of this compound derivatives are dictated by specific structural features that enable optimal interactions within the target's binding site. For many quinazoline-based inhibitors targeting kinases, the quinazoline ring itself often acts as a scaffold, with the N-1 or N-3 nitrogen forming a critical hydrogen bond with the hinge region of the kinase domain. acs.org

Key features for potency often include:

Hydrogen Bond Donors and Acceptors: The amino group at C-4 and the methoxy group at C-6 can participate in hydrogen bonding. In many kinase inhibitors, an N-H group is crucial for hinge binding. Replacing a less effective C-H hydrogen bond with a classical N-H bond has been shown to significantly improve biochemical potency. acs.org

Aromatic and Hydrophobic Interactions: The phenyl group often found at the C-4 position in anilinoquinazolines fits into a hydrophobic pocket in the target protein. The nature and substitution pattern of this ring are critical for affinity. ijcce.ac.irnih.gov

Substituents on the Quinazoline Core: The methoxy group at C-6 is a common feature in many potent inhibitors, suggesting it plays a role in binding or influences the electronic properties of the ring system. ijcce.ac.ir Modifications at the C-6 and C-7 positions with various groups can modulate selectivity. For example, in the development of selective p21-activated kinase 4 (PAK4) inhibitors, a 6-chloro group was found to be important for selectivity over other PAK isoforms. acs.org

Selectivity is often achieved by exploiting subtle differences in the amino acid residues of the binding sites of different targets. For instance, incorporating a bulky or specifically shaped group can create favorable interactions with a specific target while causing steric clashes with others. The introduction of a methyl group at a specific position on a piperazine (B1678402) ring of a PAK4 inhibitor led to a significant improvement in selectivity over PAK1, likely due to enhanced shape complementarity with the target. acs.org

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies have been instrumental in the development of this compound derivatives.

Ligand-Based Design: This approach is used when the 3D structure of the target protein is unknown. It relies on the analysis of a set of known active molecules to derive a pharmacophore model. nih.gov This model represents the common structural features responsible for the observed biological activity. For example, by analyzing a series of potent phosphodiesterase 5 (PDE5) inhibitors, a pharmacophore model can be constructed to guide the design of new compounds with potentially improved activity or selectivity. nih.gov

Structure-Based Design: When the crystal structure of the target protein is available, structure-based design becomes a powerful tool. This method involves docking candidate molecules into the 3D structure of the target's binding site to predict their binding mode and affinity. nih.govnih.gov This allows for the rational design of modifications to improve interactions with key amino acid residues. For instance, docking studies of quinazoline derivatives into the ATP-binding site of EGFR have guided the synthesis of potent inhibitors. nih.gov Structure-based design also helped in the development of highly potent and selective PAK4 inhibitors by identifying a specific hydrophobic pocket that could be accessed by adding substituents to a piperazine ring on the inhibitor. acs.org The combination of docking with molecular dynamics (MD) simulations can further refine the understanding of the stability and dynamics of the ligand-protein complex. nih.govcore.ac.uk

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models translate the physicochemical properties or molecular descriptors of compounds into a predictive equation for activity. mdpi.com

For quinazoline derivatives, QSAR studies have been employed to predict their antitumor activity and guide the design of new, more potent compounds. The general workflow of a QSAR study involves several key steps: data collection, calculation of molecular descriptors (which can be 1D, 2D, or 3D), splitting the data into training and test sets, developing a model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and finally, validating the model's predictive power. mdpi.comd-nb.info

In a study on quinazoline derivatives with potential activity against osteosarcoma, both 2D- and 3D-QSAR models were developed. researchgate.net

2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and constitutional descriptors.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D aligned structures of the molecules to generate steric and electrostatic field descriptors.

The resulting QSAR models can be used in two main ways:

Interpretation: The models can identify the key molecular properties or structural fragments that have a positive or negative influence on the biological activity. For example, the contour maps generated from a 3D-QSAR study can visualize regions where bulky groups or specific electrostatic properties would increase or decrease activity, providing direct guidance for structural modification. researchgate.net

Prediction: Once validated, the QSAR model can be used to predict the activity of new, not-yet-synthesized compounds. wikipedia.orgmdpi.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby saving time and resources. researchgate.net

The success of a QSAR model is highly dependent on the quality of the input data and rigorous validation to ensure its statistical robustness and predictive capability for new chemical entities. d-nb.info

Molecular Mechanisms and Preclinical Biological Evaluation of 6 Methoxyquinazolin 5 Amine Analogs

Investigation of Specific Molecular Targets and Pathways

Research into 6-methoxyquinazoline-5-amine analogs has unveiled their interaction with several key molecular targets, primarily within the protein kinase family. These interactions underpin their potential therapeutic effects by modulating signaling pathways that are often dysregulated in diseases like cancer.

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The 4-anilinoquinazoline (B1210976) framework, a key feature of many 6-methoxyquinazolin-5-amine analogs, is well-established as a mimic of the adenine (B156593) moiety of ATP, allowing these compounds to act as competitive inhibitors at the ATP-binding site of various kinases. ugr.es

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. nih.gov Mutations and overexpression of EGFR are common in several cancers, particularly non-small cell lung cancer (NSCLC), making it a prime therapeutic target. nih.gov

A series of 6-arylureido-4-anilinoquinazoline derivatives were designed and synthesized as potent EGFR inhibitors. nih.gov These compounds were evaluated for their ability to inhibit EGFR kinase activity, with several showing promising results. Notably, the introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline (B50416) scaffold was found to enhance EGFR inhibitory activity. nih.gov One of the most potent compounds in this series, Compound 7i , demonstrated an IC₅₀ value of 17.32 nM against EGFR. nih.gov Molecular docking studies suggested that this enhanced activity is due to interactions with key residues like L85, D86, and R127 in the EGFR binding pocket. nih.gov

Further research led to the development of analogs such as F-MPG (N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-fluoroethoxy) ethoxy) ethoxy) ethoxy)-6-methoxyquinazolin-4-amine) and its non-radioactive counterpart, OH-MPG . nih.gov These compounds displayed high therapeutic efficacy against NSCLC cells, with IC₅₀ values of 5.3 nM and 2.0 nM, respectively, against the HCC827 cell line. nih.gov Their activity highlights the potential of modifying the 7-position to improve potency.

Table 1: EGFR Inhibitory Activity of this compound Analogs
CompoundTargetIC₅₀ (nM)Cell LineIC₅₀ (nM)Source
Compound 7iEGFR17.32A5492250 nih.gov
F-MPGEGFRN/AHCC8275.3 nih.gov
OH-MPGEGFRN/AHCC8272.0 nih.gov
CUDC-101EGFR2.4N/AN/A selleckchem.commedchemexpress.com

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is another member of the ErbB family of receptor tyrosine kinases. ugr.es Its overexpression is a key driver in certain types of breast cancer. Developing dual inhibitors that target both EGFR and HER2 is a strategy to overcome resistance mechanisms. ugr.es

The multi-acting inhibitor CUDC-101 (7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide) was specifically designed to incorporate inhibitory activity against HER2, alongside EGFR and histone deacetylases (HDACs). cancer.gov Preclinical evaluation demonstrated that CUDC-101 is a potent inhibitor of HER2 with an IC₅₀ of 15.7 nM. selleckchem.commedchemexpress.com This multi-targeted approach, combining HER2 inhibition with the blockade of other critical cancer pathways, aims to provide greater therapeutic benefits over single-target agents. cancer.gov

Table 2: HER2 Inhibitory Activity of this compound Analogs
CompoundTargetIC₅₀ (nM)Source
CUDC-101HER215.7 selleckchem.commedchemexpress.com

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a primary mediator of this process. nih.gov Inhibiting VEGFR signaling is a key strategy in cancer therapy.

Analogs of 6-methoxyquinazoline (B1601038) have been investigated as inhibitors of VEGFR tyrosine kinases. The compound 4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol was identified as a potent inhibitor of VEGF receptor tyrosine kinase. mdpi.com Further modifications at the 7-position, such as in 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline , were explored to optimize activity against VEGFR. google.com These compounds show that the 6-methoxyquinazoline scaffold can be effectively utilized to target VEGFR, often in conjunction with EGFR inhibition, leading to dual-acting agents. nih.govtbzmed.ac.ir

Table 3: VEGFR Inhibitory Activity of this compound Analogs
CompoundTargetIC₅₀ (µM)Source
Compound with 6,7-dimethoxy and 4-anillino-acetamideVEGFR-21.99 tbzmed.ac.ir
Compound with 6,7-dimethoxy and methyl carbamate (B1207046) moietyVEGFR-25.79 tbzmed.ac.ir

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors represent a distinct class of anticancer agents.

The development of multi-targeted drugs has led to the creation of quinazoline-based molecules with HDAC inhibitory function. CUDC-101 is a prime example, designed by integrating an HDAC-inhibiting functionality (a hydroxamic acid group) into the pharmacophore of an EGFR/HER2 inhibitor. cancer.gov This chimeric molecule potently inhibits class I and II HDACs, with a specific IC₅₀ of 4.4 nM against HDAC1. selleckchem.commedchemexpress.com By simultaneously targeting both epigenetic and signaling pathways, compounds like CUDC-101 may overcome drug resistance and prevent cancer cell migration more effectively than single-target agents. nih.gov

Table 4: HDAC Inhibitory Activity of this compound Analogs
CompoundTargetIC₅₀ (nM)Source
CUDC-101HDAC14.4 selleckchem.commedchemexpress.com

Receptor-Interacting Protein 2 (RIP2) kinase is a serine/threonine kinase that is a key component of the innate immune system, mediating signaling downstream of the NOD1 and NOD2 receptors. nih.gov Dysregulated RIP2 signaling is implicated in various inflammatory diseases, making it an attractive therapeutic target. nih.govresearchgate.net

While initial research focused on 4-aminoquinoline-based inhibitors like GSK583, subsequent efforts explored the 4-aminoquinazoline scaffold to improve properties and kinase selectivity. nih.govacs.org This led to the discovery of potent 4-aminoquinazoline-based RIP2 kinase inhibitors. One such inhibitor, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate , emerged as a first-in-class clinical candidate. acs.org This compound potently binds to RIP2 kinase and effectively blocks pro-inflammatory cytokine production. acs.org In a human whole blood assay, a related parent compound inhibited TNFα production with an IC₅₀ of 26 nM, demonstrating the potential of the 6-substituted-quinazoline core in developing effective RIP2 kinase inhibitors for inflammatory diseases. acs.org

Table 5: RIP2 Kinase Inhibitory Activity of Quinazoline Analogs
Compound SeriesAssayIC₅₀ (nM)Source
4-Aminoquinazoline-based inhibitorTNFα production (Human Whole Blood)26 acs.org

Receptor Modulation and Antagonism (e.g., 5-HT2A, alpha-CGRP)

The quinazoline scaffold is also present in compounds that modulate various receptors, including serotonin (B10506) 5-HT₂A receptors. frontiersin.orgdrugbank.com 5-HT₂A receptors are widely distributed in the central nervous system and are implicated in learning, cognition, and various psychiatric disorders. frontiersin.org Antagonists of the 5-HT₂A receptor have shown antipsychotic and antidepressant properties. frontiersin.org While direct evidence for this compound analogs as 5-HT₂A modulators is not prominent, the chemical space of quinazoline derivatives includes compounds with activity at this receptor. drugbank.com

Furthermore, there is a functional link between 5-HT₂A receptors and calcitonin gene-related peptide (CGRP), particularly in the context of pain. nih.gov 5-HT₂A receptor mRNA is co-localized with CGRP mRNA in dorsal root ganglion neurons, and antagonism of 5-HT₂A receptors can produce analgesic effects in inflammatory pain models. nih.gov Given that CGRP receptor antagonists are used in migraine treatment, and some triptans (5-HT₁B/₁D agonists) also inhibit CGRP release, the interplay between serotonergic and CGRP systems is a relevant area for the pharmacological activity of quinazoline-based compounds. mdpi.com

Enzyme Inhibition Beyond Kinases (e.g., ecto-5′-Nucleotidase, thymidylate synthase)

Quinazoline-based structures have been investigated for their ability to inhibit enzymes other than kinases, such as ecto-5'-nucleotidase (e5NT) and thymidylate synthase. nih.govmdpi.com Ecto-nucleotidases are cell-surface enzymes that regulate purinergic signaling, and their overexpression is implicated in various pathological conditions. nih.gov The development of selective inhibitors for these enzymes is an area of therapeutic interest. nih.gov

Recently, novel quinazolinone derivatives have been developed as inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). mdpi.com Inhibition of ENPP1 is being explored as a strategy for tumor immunotherapy by enhancing the cGAS-STING signaling pathway. mdpi.com

Modulation of Signal Transduction Pathways (e.g., ERK1/2, PI3K/AKT, Hedgehog pathway)

The inhibitory effects of this compound analogs and related compounds on various kinases and receptors translate to the modulation of key intracellular signaling pathways.

PI3K/AKT Pathway: The PI3K/AKT/mTOR signaling pathway is crucial for cell survival, growth, and proliferation, and its aberrant activation is common in cancer. nih.govijbs.com There is significant crosstalk between the Hedgehog (Hh) and PI3K/AKT pathways. nih.gov In some cancers, upregulation of the PI3K/AKT pathway promotes Hh signaling and tumor cell proliferation. frontiersin.org The dual RAF/MEK inhibitor VS-6766 has been studied in combination with the mTOR inhibitor everolimus, indicating a therapeutic strategy that involves co-targeting components of these interconnected pathways. larvol.com

Hedgehog Pathway: The Hedgehog signaling pathway is essential during embryonic development and its reactivation in adults can drive tumorigenesis. ijbs.comuzh.chscholarsresearchlibrary.com The pathway involves the GLI family of transcription factors. uzh.ch Non-canonical activation of the Hh pathway can occur through other signaling cascades, including PI3K/AKT/mTOR, which can lead to the activation of GLI transcription factors. nih.gov The PI3K/AKT pathway can promote basal cell carcinoma growth, a cancer primarily driven by the Hh pathway, by inducing the degradation of the cyclin-dependent kinase inhibitor p21. frontiersin.org

ERK1/2 Pathway: The Ras/Raf/MEK/ERK pathway is another critical signaling cascade in cell proliferation and survival. The dual RAF/MEK inhibitor VS-6766 directly targets this pathway. larvol.com Increased FGFR1 signaling can lead to the activation of the MEK-ERK-mTOR pathway, contributing to resistance to other targeted therapies. nih.gov

Cellular Responses and Pharmacological Effects

The molecular interactions of this compound analogs and related quinazoline derivatives lead to a range of cellular responses and pharmacological effects, primarily in the context of cancer and inflammation.

Antiproliferative Activity and Apoptosis Induction: A significant pharmacological effect of many quinazoline-based kinase inhibitors is the inhibition of cancer cell growth. ekb.egnih.gov For example, sulphonamide-bearing methoxyquinazolinone derivatives have demonstrated cytotoxicity against various cancer cell lines, including A549 (lung), HepG-2 (liver), LoVo (colon), and MCF-7 (breast). nih.gov Two such compounds, a 2-tolylthioacetamide derivative (compound 6) and a 3-ethyl phenyl thioacetamide (B46855) derivative (compound 10), showed potent activity against MCF-7 and LoVo cells. nih.gov These compounds were found to induce cell cycle arrest in the sub-G1 phase and promote apoptosis in a dose-dependent manner in MCF-7 cells. nih.gov The apoptotic mechanism involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins p53 and Bax, as well as caspase-7. nih.gov

Anti-inflammatory Effects: Quinazoline derivatives have also been developed as potent inhibitors of kinases involved in inflammatory processes, such as RIP2 kinase. acs.org A first-in-class RIP2 kinase specific clinical candidate demonstrated a coherent pharmacological profile in biochemical, cellular, and tissue-based functional assays. acs.org It potently inhibited the production of inflammatory cytokines like IL-8 and TNFα. acs.org In a murine model of colitis, oral administration of a prodrug of this inhibitor led to reduced inflammation, edema, and goblet cell depletion. acs.org

Modulation of Autophagy: As mentioned previously, the p97 ATPase inhibitor ML240, a quinazoline analog, was found to potently stimulate the accumulation of LC3-II, a hallmark of autophagy, within minutes of treatment. researchgate.net This suggests that in addition to inducing apoptosis, some of these compounds can modulate autophagic pathways.

Induction of TH2 Bias in Immune Cells: A synthetic glycolipid analog has been shown to prevent experimental autoimmune encephalomyelitis (EAE) by inducing a TH2 bias in natural killer T (NKT) cells. nih.gov This compound, an analogue of α-galactosylceramide, selectively promotes the production of IL-4 by NKT cells, leading to the suppression of the TH1-mediated autoimmune response. nih.gov While not a quinazoline derivative, this highlights the principle of modulating immune responses with small molecules, a potential application for functionally diverse scaffolds like quinazoline.

Table 3: Cytotoxic Activity of Sulphonamide-Bearing Methoxyquinazolinone Derivatives

Compound Cell Line IC₅₀ (µM)
Compound 6 (2-tolyl derivative) MCF-7 20.17
LoVo 22.64
HepG2 45.57
A549 51.50
HUVEC (normal) 88.27
Compound 10 (3-ethylphenyl derivative) MCF-7 20.91
LoVo 22.30
HepG2 42.29
A549 48.00
5-Fluorouracil (B62378) (Reference) MCF-7 95.63

Data from a study on sulphonamide-bearing quinazolinone derivatives. nih.gov

Antiproliferative Activity against Various Cancer Cell Lines

Analogs of this compound have demonstrated significant antiproliferative activity across a wide spectrum of human cancer cell lines. This broad-spectrum efficacy highlights their potential as versatile anticancer agents.

Numerous studies have reported the cytotoxic effects of quinazoline derivatives against lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. For instance, a novel series of sulphonamide-bearing methoxyquinazolinone derivatives showed notable in vitro cytotoxicity against these cell lines. tandfonline.com Specifically, compounds within this series exhibited activity comparable to the standard chemotherapeutic agent 5-fluorouracil in MCF-7 cells. tandfonline.com Another study on quinazolinone-sulfonamide hybrids also demonstrated potent antiproliferative activity against MCF-7 cells. tandfonline.com Furthermore, derivatives of 6-methylquinazolin-4-amine (B1601101) have shown significant inhibition of cell proliferation in both A549 and MCF-7 cell lines. A separate investigation into quinazoline-based hybrids revealed cytotoxic properties against MCF-7, A431, HepG2, and A549 cells. frontiersin.org

The antiproliferative reach of these analogs extends to other cancer types. Quinazoline derivatives have been shown to possess cytotoxic effects against the A431 epidermoid carcinoma cell line. frontiersin.org In the context of prostate cancer, research on 4-aminoquinoline (B48711) derivatives, a related class of compounds, has demonstrated cytotoxicity against DU-145 cells. researchgate.net

The efficacy of quinazoline analogs has also been observed in hematological and gastrointestinal cancers. For example, a bicyclic colchicine (B1669291) analogue, 2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC), induced a dose- and time-dependent apoptotic response in human leukemic cells. nih.gov Additionally, sulphonamide-bearing quinazolinone derivatives have shown activity against LoVo colon cancer cells, with some compounds exhibiting cytotoxicity comparable to 5-fluorouracil. tandfonline.com

Preclinical studies have also explored the effects of related compounds on melanoma. While direct studies on this compound analogs in B16 melanoma xenografts are not extensively detailed in the provided results, research on B16 melanoma cells has shown that they are responsive to agents that modulate cAMP levels, a pathway that can be influenced by G protein-coupled receptors targeted by some quinazoline derivatives. nih.gov

Interactive Table: Antiproliferative Activity of this compound Analogs and Related Compounds

Compound ClassCell LineKey FindingsReference
Sulphonamide-bearing methoxyquinazolinonesA549, MCF-7, HepG-2, LoVoExhibited significant in vitro cytotoxicity. Activity in MCF-7 and LoVo cells was comparable to 5-fluorouracil. tandfonline.com
Quinazolinone-sulfonamide hybridsMCF-7Displayed potent antiproliferative activity. tandfonline.com
6-Methylquinazolin-4-amine derivativesA549, MCF-7Showed significant inhibition of cell proliferation.
Quinazoline-based hybridsMCF-7, A431, HepG2, A549Demonstrated cytotoxic properties. frontiersin.org
4-Aminoquinoline derivativesDU-145Exhibited cytotoxicity against prostate cancer cells. researchgate.net
2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC)Human leukemic cellsInduced dose- and time-dependent apoptosis. nih.gov

Induction of Apoptosis and Programmed Cell Death Mechanisms

A key mechanism underlying the anticancer activity of this compound analogs is their ability to induce apoptosis, or programmed cell death, in cancer cells.

Several studies have elucidated the role of these compounds in triggering the intrinsic, or mitochondrial, pathway of apoptosis. For example, a novel quinazolinone compound, MMD, was found to increase the release of cytochrome c from the mitochondria into the cytosol in MCF-7 breast cancer cells. researchgate.net This event is a critical step in the activation of the apoptotic cascade. The study also observed subsequent activation of caspase-9 and caspases-3/7, key executioner enzymes in apoptosis. researchgate.net

The induction of apoptosis by these analogs is often associated with the modulation of key regulatory proteins. Research on sulphonamide-bearing quinazolinone derivatives demonstrated that they downregulated the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, as well as p53 and caspase-7. tandfonline.com Similarly, another study on quinazoline sulfonamides showed an upregulation in the expression of Bax in MCF-7 cells. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 is a known mechanism of cancer cell survival, and its inhibition is a promising therapeutic strategy. nih.govekb.eg

The activation of caspases is a hallmark of apoptosis. Studies have shown that 4-arylamino-quinazolines and their analogs are potent activators of the caspase cascade, particularly caspase-3. google.com The activation of caspases by compounds like MMD leads to the execution of the apoptotic program. researchgate.net

Interactive Table: Apoptotic Mechanisms of this compound Analogs

Compound/AnalogCell LineApoptotic MechanismReference
MMD (Quinazolinone compound)MCF-7Increased cytochrome c release, activation of caspase-9 and caspases-3/7. researchgate.net
Sulphonamide-bearing quinazolinonesMCF-7Downregulation of Bcl-2, upregulation of p53, Bax, and caspase-7. tandfonline.com
Quinazoline sulfonamidesMCF-7Upregulation of Bax expression. nih.gov
4-Arylamino-quinazolinesNot specifiedPotent activators of the caspase cascade, particularly caspase-3. google.com

Cell Cycle Arrest

In addition to inducing apoptosis, this compound analogs can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases, preventing the cells from dividing and growing.

Several studies have reported that these compounds can induce cell cycle arrest at the G1 phase. For instance, a novel quinazolinone compound, MMD, was found to induce cell cycle arrest at the G0/G1 phase in MCF-7 cells. researchgate.net Similarly, certain quinazoline sulfonamides were shown to arrest cell cycle growth at the G1 phase. nih.gov The arrest at the G1 phase is often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. For example, the expression of p53 and p21, a CDK inhibitor, can be increased, while the expression of proteins like CDK2, CDK4, and cyclin D decreases, leading to G1 arrest. jmb.or.kr

Other analogs have been shown to cause arrest at the G2/M phase of the cell cycle. For example, quinazolinone-sulfonamide hybrids were found to inhibit cell growth at the G2/M phase in MCF-7 cells. tandfonline.com A bicyclic colchicine analogue, MTC, also arrested leukemic cells at the G2/M phase before the onset of apoptosis. nih.gov This arrest is often a consequence of the disruption of microtubule dynamics, which is crucial for mitosis. nih.gov

Interactive Table: Cell Cycle Arrest Induced by this compound Analogs

Compound/AnalogCell LinePhase of Cell Cycle ArrestReference
MMD (Quinazolinone compound)MCF-7G0/G1 phase researchgate.net
Quinazoline sulfonamidesMCF-7G1 phase nih.gov
Quinazolinone-sulfonamide hybridsMCF-7G2/M phase tandfonline.com
2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC)Human leukemic cellsG2/M phase nih.gov

Anti-inflammatory Properties

Quinazoline derivatives have demonstrated notable anti-inflammatory activities in various preclinical models. ekb.eg These properties are attributed to their ability to modulate key inflammatory pathways. A gefitinib (B1684475) analog, 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (B1210297), has shown potential anti-inflammatory activity. targetmol.com Furthermore, certain quinazoline derivatives have been found to exhibit anti-inflammatory effects without causing gastric lesions, a common side effect of many anti-inflammatory drugs. nih.gov Some compounds have shown a dual inhibition of COX-2 and 5-LOX enzymes, key players in the inflammatory cascade. nih.gov The anti-inflammatory potential of these compounds is also linked to the reduction in the expression of P-selectin, which can mitigate inflammation. nih.gov

Antimicrobial and Antiviral Activities

The therapeutic spectrum of quinazoline derivatives extends to infectious diseases, with several analogs exhibiting antimicrobial and antiviral properties.

Derivatives of 6-methoxyquinazoline have been synthesized and screened for their antibacterial activity. For instance, 6-methoxyquinazoline-triazole hybrid derivatives have shown activity against pathogenic organisms like Escherichia coli and Staphylococcus aureus. researchgate.net Other studies have also confirmed the antibacterial potential of quinazoline derivatives, with some compounds showing higher potency than standard drugs. mdpi.com For example, nitro-substituted benzothiazolyl quinazoline has been identified as a potential antibacterial agent against Staphylococcus aureus. jst.go.jp

Quinazoline analogs have also been investigated for their antiviral effects. Some derivatives have shown protective activities against the cucumber mosaic virus, with efficacy comparable to commercial antiviral agents. mdpi.com Additionally, certain quinazoline analogs have been identified as potent antivirals against the Hepatitis C virus and Japanese Encephalitis virus. mdpi.com More recently, 2-aminoquinazolin-4-(3H)-one derivatives have been optimized as potent inhibitors of SARS-CoV-2. nih.gov

Antidiabetic and Other Metabolic Modulations

Quinazoline derivatives have been explored for their potential in managing metabolic disorders, particularly diabetes. ekb.egsemanticscholar.org

The antidiabetic effects of some compounds are linked to their ability to modulate glucose metabolism. For instance, thiazolidinediones, a class of drugs that can contain a quinazoline-like scaffold, enhance insulin (B600854) sensitivity in peripheral tissues. e-dmj.orgmedscape.com Metformin, a first-line treatment for type 2 diabetes, acts by suppressing hepatic glucose production and improving insulin sensitivity, mechanisms that could potentially be influenced by quinazoline-based compounds. nih.gov

Amylin analogues, which can be structurally related to certain peptide-based quinazoline derivatives, play a role in glycemic control. nih.gov They work synergistically with insulin to reduce postprandial hyperglycemia by slowing gastric emptying and suppressing glucagon (B607659) secretion. nih.gov

Preclinical Efficacy Studies

The promising in vitro activities of this compound analogs have been further validated in preclinical efficacy studies, primarily in the context of cancer. These studies, often involving animal models, provide crucial insights into the in vivo therapeutic potential of these compounds.

While specific preclinical efficacy data for "this compound" itself is limited in the provided search results, the broader class of quinazoline derivatives has undergone such evaluations. For instance, a study on quinazolinone-sulfonamide hybrids identified a lead compound as an orally active and selective PI3K inhibitor, deeming it worthy of further preclinical evaluations for breast cancer therapy. tandfonline.com The progression of such compounds into preclinical models indicates their potential for further development as therapeutic agents. The evaluation of statins as anti-cancer agents, sometimes in combination with other drugs, in clinical trials for various cancers further highlights the translational potential of compounds that modulate cell proliferation and survival pathways. scholaris.ca

In Vitro Assays for Biological Activity (e.g., IC50 determination)

The preclinical evaluation of novel therapeutic agents relies heavily on in vitro assays to determine their biological activity and potential for further development. For analogs of this compound, a core focus of this evaluation is the determination of their half-maximal inhibitory concentration (IC50). This metric quantifies the concentration of a compound required to inhibit a specific biological or biochemical function by 50%, serving as a key indicator of its potency. These assays are typically conducted across a panel of human cancer cell lines to assess the compound's cytotoxic or anti-proliferative effects.

A variety of quinazoline-based analogs have demonstrated significant cytotoxic potential in vitro. For instance, a series of novel quinazoline-oxymethyltriazole derivatives were evaluated for their cytotoxic activities against three human cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). nih.gov The results indicated that these compounds exhibited moderate to good anticancer potential. nih.gov One of the most potent derivatives, compound 8a , which features a 4-methoxy substitution, displayed IC50 values of 10.72 µM and 5.33 µM against HCT-116 cells after 48 and 72 hours of treatment, respectively. nih.gov These compounds were also tested against the normal cell line WRL-68, where they showed limited toxicity, suggesting a degree of selectivity for cancer cells. nih.gov

Similarly, a series of sulphonamide-bearing methoxyquinazolinone derivatives were synthesized and evaluated for their in vitro cytotoxicity against a panel of cancer cell lines including A549 (lung), HepG-2 (liver), LoVo (colon), and MCF-7 (breast), as well as normal human umbilical vein endothelial cells (HUVEC). nih.gov Compounds 6 and 10 from this series were identified as having higher activity against all the tested cancer cell lines when compared to the standard chemotherapeutic agent, 5-fluorouracil. nih.gov The 2-tolyl derivative 6 showed IC50 values of 20.17 µM (MCF-7), 22.64 µM (LoVo), 45.57 µM (HepG2), and 51.50 µM (A549). nih.gov Notably, this compound was significantly less cytotoxic to normal HUVECs, with an IC50 value of 88.27 µM. nih.gov The 3-ethylphenyl derivative 10 also demonstrated potent cytotoxicity, with IC50 values of 20.91 µM (MCF-7), 22.30 µM (LoVo), 42.29 µM (HepG2), and 48.00 µM (A549). nih.gov

Further research into quinazoline hybrids has also yielded promising results. Quinazolinone-sulfonamide hybrids have been shown to be highly potent against MCF-7 breast cancer cells. tandfonline.com For example, hybrid 6 had an IC50 of 650 nM, and hybrids 7a-f had IC50 values ranging from 160 to 820 nM. tandfonline.com These values were superior to that of sorafenib, a known kinase inhibitor. tandfonline.com In another study, novel hybrids of quinazoline derivatives and phenylsulfonylfuroxan were developed. researchgate.net Compound 15h from this series exhibited highly potent activities against both chemo-sensitive and resistant cancer cell lines, with IC50 values in the nanomolar range (0.008 to 0.021 µM). researchgate.net

The following tables summarize the in vitro cytotoxic activities of various this compound analogs.

Table 1: IC50 Values (µM) of Quinazoline-Oxymethyltriazole Derivatives nih.gov

Compound Cell Line IC50 (48h) IC50 (72h)
8a HCT-116 10.72 5.33
Doxorubicin HCT-116 1.66 1.21
8a WRL-68 >100 >71.32

| 8f | WRL-68 | >100 | >71.32 |

Table 2: IC50 Values (µM) of Sulphonamide-Bearing Methoxyquinazolinone Derivatives nih.gov

Compound A549 HepG2 LoVo MCF-7 HUVEC
6 51.50 45.57 22.64 20.17 88.27
10 48.00 42.29 22.30 20.91 N/A

| 5-Fluorouracil | N/A | N/A | N/A | 95.63 | N/A |

Table 3: IC50 Values of Quinazolinone-Sulfonamide Hybrids against MCF-7 Cells tandfonline.com

Compound IC50 (nM)
6 650
7a-f 160 - 820

| Sorafenib | 2500 |

In Vivo Animal Models for Disease Treatment (e.g., tumor xenografts)

Following promising in vitro results, the preclinical evaluation of this compound analogs progresses to in vivo animal models to assess their therapeutic efficacy and safety in a living organism. Tumor xenograft models are a cornerstone of this phase of research. In these models, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The mice are then treated with the test compound to determine its ability to inhibit tumor growth.

One notable in vivo study involved a quinazoline hybrid, hybrid 5 , which was evaluated in a BT-474 breast cancer xenograft mouse model. tandfonline.com Oral administration of this compound resulted in a dose-dependent suppression of tumor growth. tandfonline.com Specifically, at doses of 15 mg/kg, 30 mg/kg, and 40 mg/kg, the tumor growth was inhibited by 62.5%, 86.0%, and 90.7%, respectively. tandfonline.com This significant anti-tumor effect was attributed to the inhibition of the PI3K/Akt signaling pathway. tandfonline.com Importantly, no significant changes in the body weight of the mice were observed during the treatment period, indicating a lack of overt toxicity at the tested doses. tandfonline.com This suggests a favorable therapeutic index for this class of compounds.

The results from this study underscore the potential of this compound analogs as orally active anti-cancer agents. The ability to effectively inhibit tumor growth in a preclinical animal model is a critical step towards potential clinical development.

Table 4: In Vivo Efficacy of Hybrid 5 in BT-474 Xenograft Model tandfonline.com

Treatment Group Dose Tumor Growth Inhibition (%)
Hybrid 5 15 mg/kg 62.5
Hybrid 5 30 mg/kg 86.0

Computational and Theoretical Studies of 6 Methoxyquinazolin 5 Amine and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ijrti.org This method is instrumental in understanding the binding modes and affinities of 6-methoxyquinazolin-5-amine derivatives with their biological targets.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been successfully employed to predict how derivatives of this compound orient themselves within the binding sites of various protein targets. These predictions are crucial for understanding the structure-activity relationship (SAR) of these compounds. For instance, studies on quinazoline (B50416) derivatives have utilized docking to elucidate their binding to kinase domains, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). ijcce.ac.ir

The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), is a key output of these simulations. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. For example, a study on novel 4-anilinoquinazoline (B1210976) derivatives reported binding energies of -6.39 kcal/mol and -8.24 kcal/mol for a specific compound with EGFR and VEGFR-2, respectively, suggesting a more effective binding with VEGFR-2. ijcce.ac.ir In another study, a 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline derivative showed a favorable binding free energy of -9.39 kcal/mol with VEGFR-2, which was better than the reference compound vandetanib (B581) (-8.31 kcal/mol). researchgate.net

These predictive models are essential for screening large libraries of compounds and prioritizing those with the highest predicted affinities for experimental testing. gardp.org

Below is a table summarizing the predicted binding affinities of some quinazoline derivatives against their respective targets as reported in various studies.

Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
4-Anilinoquinazoline derivative (8a)EGFR-6.39 ijcce.ac.ir
4-Anilinoquinazoline derivative (8a)VEGFR-2-8.24 ijcce.ac.ir
6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazolineVEGFR-2-9.39 researchgate.net
Sulphonamide-bearing quinazolinone derivative (6)Bcl-2-7.5 nih.gov
Sulphonamide-bearing quinazolinone derivative (10)Bcl-2-7.9 nih.gov

Identification of Key Amino Acid Residues in Active Sites

A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, docking studies of quinazoline derivatives in the ATP-binding pocket of EGFR have highlighted key interactions. Similarly, in studies of GLP-1R agonists, interactions with residues such as TRP-203, PHE-381, and GLN-221 were identified as critical. mdpi.com

The methoxy (B1213986) group on the quinazoline ring, a defining feature of this compound, can participate in hydrogen bonding with biological targets, such as the ATP-binding pockets of kinases. The amine group is also a key player in forming hydrogen bonds, as seen in the interaction between adenosine (B11128) derivatives and Asn253 in the A2A adenosine receptor. nih.gov

Understanding these key interactions at the atomic level is fundamental for designing molecules with improved affinity and selectivity.

Structure-Based Drug Design (SBDD) Applications

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize new drug candidates. gardp.orgmdpi.com Molecular docking is a cornerstone of SBDD, enabling the rational design of molecules that can fit precisely into the target's binding site. nih.govarxiv.org

By analyzing the predicted binding poses of this compound derivatives, medicinal chemists can make informed decisions about structural modifications to enhance binding affinity and other pharmacological properties. mdpi.com For instance, if a docking simulation reveals an unoccupied hydrophobic pocket in the active site, a chemist might add a lipophilic group to the ligand to exploit this interaction. This iterative process of design, synthesis, and testing, guided by computational insights, accelerates the drug discovery process. gardp.org

The insights gained from SBDD have been applied to various quinazoline-based inhibitors, including those targeting kinases like EGFR and VEGFR. The goal is to create compounds with high potency for the intended target while minimizing off-target effects.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. mpg.de This technique is crucial for understanding the conformational changes, stability, and induced-fit mechanisms of ligand-protein complexes.

Conformational Analysis and Dynamics of Ligand-Protein Complexes

MD simulations provide detailed information about the conformational flexibility of both the ligand and the protein upon binding. By simulating the system over nanoseconds or even microseconds, researchers can observe how the complex behaves in a more realistic, dynamic environment. nih.gov

Analysis of the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms during the simulation can reveal the stability of the complex. mdpi.comnih.gov A stable RMSD profile suggests that the ligand remains securely bound in the active site. For example, MD simulations of a GLP-1R agonist showed that the compound remained stable throughout the simulation time, indicating a good binding interaction. mdpi.com

These simulations can also reveal conformational changes in the protein upon ligand binding, a phenomenon known as induced fit. mdpi.com This is particularly important for understanding how a protein adapts its shape to accommodate a ligand, which can be a key factor in binding affinity and selectivity.

Investigation of Binding Stability and Induced Fit Mechanisms

MD simulations are instrumental in assessing the stability of the interactions predicted by molecular docking. By calculating the interaction energies and monitoring the persistence of key interactions (like hydrogen bonds) over the simulation time, researchers can validate the docking results. nih.gov For instance, MD simulations on a VEGFR-2 complex with a quinazoline derivative confirmed the presence of hydrogen bonds, adding confidence to the docking predictions. researchgate.net

The investigation of induced fit mechanisms is another critical application of MD simulations. mdpi.com These simulations can show how the binding of a ligand can trigger conformational changes in the protein that may be necessary for its biological function or for creating a more optimal binding pocket. Understanding these dynamic changes is essential for designing drugs that can effectively modulate the activity of their target proteins.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of molecules. These calculations allow researchers to model molecular structures and predict their behavior, offering a theoretical foundation for experimental observations. For quinazoline derivatives, DFT has been widely used to understand their electronic characteristics and reactivity. ingentaconnect.comphyschemres.orgphyschemres.org

The electronic structure of a molecule governs its physical and chemical properties. Analysis through quantum chemistry reveals key details about orbital energies, electron density, and electrostatic potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. physchemres.org The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. physchemres.orgwuxibiology.com For quinazoline derivatives, the distribution of HOMO and LUMO orbitals is often located across the bicyclic ring system and its substituents, highlighting the regions most involved in electronic transitions and charge transfer. ajchem-a.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In quinazoline derivatives, the nitrogen atoms of the quinazoline core and the oxygen of the methoxy group typically appear as regions of negative potential (red/yellow), making them likely sites for electrophilic attack and hydrogen bonding. The amine group's hydrogen atoms represent areas of positive potential (blue), indicating sites for nucleophilic interaction. nih.gov

Below is a table representing typical quantum chemical parameters calculated for quinazoline derivatives using DFT methods, which would be applicable to this compound.

ParameterSymbolTypical Calculated Value (Arbitrary Units)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -5.5 eVElectron-donating capacity
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -0.5 eVElectron-accepting capacity
HOMO-LUMO Energy GapΔE4.0 to 5.0 eVChemical reactivity and stability
Dipole Momentµ2.0 to 5.0 DebyeMolecular polarity and interaction with polar solvents
Ionization PotentialI6.0 to 5.5 eVEnergy required to remove an electron
Electron AffinityA1.5 to 0.5 eVEnergy released when an electron is added
Note: Values are illustrative based on typical findings for related heterocyclic compounds and can vary significantly based on the specific derivative and computational method. physchemres.orgajchem-a.comresearch-nexus.net

Quantum chemical calculations are not only descriptive but also predictive. They can forecast how a molecule will behave in a chemical reaction and what its spectroscopic signatures will look like.

Reactivity Descriptors: Based on electronic structure parameters, various global and local reactivity descriptors can be calculated. These include chemical hardness (η), softness (σ), and the electrophilicity index (ω). irjweb.com Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to change in its electron distribution. research-nexus.net Local reactivity can be predicted using Fukui functions, which identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. ajchem-a.com For this compound, these calculations would pinpoint the N1 and N3 atoms of the quinazoline ring, as well as the exocyclic amine, as key sites of reactivity.

Spectroscopic Properties: Computational methods can accurately predict various spectra, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. sapub.orgwseas.com For instance, calculated 1H- and 13C-NMR chemical shifts often show strong correlation with experimental data, aiding in the correct assignment of signals. mdpi.comnih.gov Similarly, predicted IR frequencies can be matched with experimental bands to confirm the presence of specific functional groups, such as the N-H stretches of the amine and C-O stretch of the methoxy group. sapub.org

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics applies computational methods to manage and analyze chemical and biological data, accelerating the drug discovery process. For scaffolds like this compound, these approaches are used to design libraries of potential drug candidates and prioritize them for synthesis.

Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid assessment of vast chemical libraries against a biological target.

Library Design: The process often starts with a core scaffold, such as 6-methoxyquinazoline (B1601038). A virtual combinatorial library is then generated by adding a wide variety of chemical groups at specific positions on the scaffold. mdpi.comrasayanjournal.co.in This can result in a library containing thousands or even millions of virtual compounds. These libraries can be sourced from large public databases like PubChem or commercial collections like ASINEX. derpharmachemica.comresearchgate.net

Compound Prioritization: The large virtual library is then filtered and prioritized through a multi-step workflow. A common first step is applying drug-likeness filters, such as Lipinski's Rule of Five, to remove compounds with poor pharmacokinetic properties. researchgate.net The remaining compounds are then "docked" into the three-dimensional structure of a biological target (e.g., a protein kinase) using molecular docking software. researchgate.net The docking programs calculate a score based on how well each compound fits into the target's binding site and the quality of its molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). Compounds with the best docking scores are prioritized as "hits" for synthesis and experimental testing. researchgate.net

An illustrative workflow for virtual screening is outlined in the table below.

StepDescriptionTools/Methods UsedOutcome
1. Library GenerationCreate a large set of virtual compounds based on the 6-methoxyquinazoline scaffold or retrieve from databases.Combinatorial chemistry software, PubChem, ZINC database.A library of thousands to millions of candidate molecules.
2. Drug-Likeness FilteringRemove compounds predicted to have poor absorption, distribution, metabolism, and excretion (ADME) properties.Lipinski's Rule of Five, ADME prediction software (e.g., SwissADME).A smaller, refined library of drug-like molecules. researchgate.net
3. Molecular DockingComputationally place each compound into the binding site of a target protein and score the interaction.AutoDock, Glide, Molsoft ICM. derpharmachemica.comresearchgate.netA ranked list of compounds based on predicted binding affinity.
4. Hit SelectionSelect the top-scoring compounds for further analysis or experimental validation.Visual inspection of binding modes, consensus scoring.A small set of prioritized "hit" compounds.

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target is unknown or to complement structure-based methods.

Pharmacophore Definition: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that are necessary for a molecule to bind to a specific biological target and elicit a response. wjgnet.com

Model Generation and Use: A pharmacophore model is typically generated by aligning a set of known active compounds and identifying their common chemical features. nih.govtandfonline.com For quinazoline derivatives, which are often kinase inhibitors, common pharmacophore features include a hydrogen bond acceptor (the N1 or N3 of the quinazoline), a hydrogen bond donor (the amine group), and an aromatic ring. wjgnet.comnih.gov Once developed, this 3D pharmacophore model serves as a query to rapidly screen large chemical databases. The search identifies other molecules that match the pharmacophoric features, regardless of their underlying chemical scaffold, making it an excellent tool for discovering novel classes of active compounds. frontiersin.orgresearchgate.net

The table below summarizes key pharmacophore features commonly identified for quinazoline-based kinase inhibitors.

Pharmacophore FeatureCorresponding Chemical Group on QuinazolineRole in Binding
Hydrogen Bond AcceptorQuinazoline ring nitrogen (N1)Forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site. nih.gov
Hydrogen Bond DonorSubstituent at position 4 or 5 (e.g., -NH group)Interacts with backbone carbonyls or side chains in the active site.
Aromatic RingThe quinazoline ring itself or an aryl substituentEngages in π-π stacking or hydrophobic interactions.
Hydrophobic GroupAlkyl or aryl substituentsOccupies hydrophobic pockets within the binding site. wjgnet.com

Advanced Analytical Techniques in the Research of 6 Methoxyquinazolin 5 Amine

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the molecular characterization of 6-methoxyquinazolin-5-amine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific arrangement of hydrogen and carbon atoms within the this compound molecule.

¹H NMR: In ¹H NMR spectra of quinazoline (B50416) derivatives, the chemical shifts of protons are influenced by their local electronic environment. For instance, in a related compound, 2-chloro-6-methoxyquinazolin-4-amine, the aromatic protons appear at distinct chemical shifts (δ), with a doublet at 7.66 ppm (J = 2.8 Hz), a doublet at 7.56 ppm (J = 9.0 Hz), and a doublet of doublets at 7.44 ppm (J = 9.1, 2.7 Hz). The methoxy (B1213986) group protons typically appear as a singlet around 3.87 ppm. mdpi.com The amine protons often present as a broad singlet. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a substituted quinazoline, the carbon atoms of the heterocyclic and benzene (B151609) rings, as well as the methoxy group, resonate at characteristic chemical shifts. For example, in a similar quinazoline structure, the carbon of the methoxy group can be observed around 55.6 ppm. mdpi.comresearchgate.net Aromatic and heterocyclic carbons appear further downfield in the spectrum. mdpi.commdpi.com

Table 1: Representative NMR Data for Substituted Quinazoline Derivatives Note: Data presented is for structurally related compounds and serves as an illustrative example.

Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Assignment
¹H ~7.0-8.5 m Aromatic Protons
¹H ~3.8-4.0 s Methoxy Protons
¹H Broad s Amine Protons
¹³C ~110-165 - Aromatic/Heterocyclic Carbons

Mass Spectrometry (MS, ESI-MS, EI-MS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used for quinazoline derivatives, often in conjunction with liquid chromatography (LC-MS). It typically results in the observation of the protonated molecular ion [M+H]⁺. For example, a related methoxyquinazoline derivative showed a calculated [M+H]⁺ peak at 294.1094, with the found value being 294.1090, demonstrating high accuracy. mdpi.comresearchgate.net

Electron Impact Ionization (EI-MS): EI-MS can provide detailed structural information through fragmentation analysis. The molecular ion peak of a related dimethoxy-methyl quinazolinone derivative was observed at m/z 235, which then fragmented through the loss of specific groups, aiding in the structural confirmation. researchgate.net

LC-MS: The coupling of HPLC with mass spectrometry (LC-MS) is a powerful technique for both separation and identification. It allows for the analysis of complex mixtures and the confirmation of the molecular weight of the purified compound. mdpi.comresearchgate.net

Table 2: Mass Spectrometry Data for Representative Quinazoline Compounds

Technique Ionization Mode Observed Ion m/z
ESI-MS Positive [M+H]⁺ Consistent with the molecular formula

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum of a quinazoline derivative will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3200-3500 cm⁻¹. utdallas.edulibretexts.org Aromatic C-H stretching appears around 3000-3100 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations of the quinazoline ring system are found in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group will show a strong absorption band, typically around 1200-1300 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Approximate Wavenumber (cm⁻¹) Intensity
Amine N-H Stretch 3200 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Quinazoline Ring C=N, C=C Stretch 1500 - 1650 Medium to Strong

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC, Preparative HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of quinazoline compounds.

Analytical HPLC: Analytical HPLC is used to determine the purity of this compound. A common setup involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often containing an acid like trifluoroacetic acid (TFA). tandfonline.com The compound's purity is assessed by the area of its peak relative to the total peak area in the chromatogram. Purity levels of ≥98% are often reported for related compounds. sigmaaldrich.com

Preparative HPLC: For obtaining highly pure samples of this compound, preparative HPLC is utilized. This technique employs larger columns and higher flow rates to separate the target compound from impurities. nih.gov

Table 4: Typical HPLC Parameters for Quinazoline Derivative Analysis

Parameter Description
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water with 0.1% TFA
Flow Rate 1.0 mL/min (Analytical)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions producing this compound and to get a preliminary assessment of its purity.

A small amount of the reaction mixture or the purified compound is spotted onto a TLC plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a suitable solvent system, which is a mixture of solvents of varying polarities. For quinazoline derivatives, a common eluent system is a mixture of chloroform (B151607) and methanol. mdpi.com The position of the compound on the developed plate is visualized, often under UV light, and its retention factor (Rf) value is calculated. The Rf value is characteristic of the compound in a given solvent system and can be used for identification purposes. The presence of multiple spots indicates the presence of impurities. Ninhydrin can be used as a staining agent to specifically detect the amine group. fujifilm.com

Table 5: TLC Parameters for Analysis of Quinazoline Derivatives

Parameter Description
Stationary Phase Silica gel GF254
Mobile Phase (Eluent) Chloroform-Methanol mixtures mdpi.com

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a sample. For a pure compound like this compound, this method provides the percentage of its constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—which can be compared against theoretically calculated values derived from its molecular formula, C₉H₉N₃O. This comparison is a fundamental checkpoint for verifying the compound's purity and confirming that the correct product was obtained from a chemical synthesis.

The theoretical elemental composition of this compound is calculated based on its molar mass and the atomic masses of its constituent atoms.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 9 108.09 61.70
Hydrogen H 1.008 9 9.072 5.18
Nitrogen N 14.01 3 42.03 23.99
Oxygen O 16.00 1 16.00 9.13

| Total | | | | 175.19 | 100.00 |

Experimentally, the elemental composition is determined through combustion analysis. A small, precisely weighed sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. The percentages of C, H, and N in the original sample are then calculated from the masses of these products.

In the synthesis of various quinazoline derivatives, researchers routinely use elemental analysis to validate their products. For instance, in the synthesis of certain 4-amino-quinazoline derivatives, the experimentally found percentages of C, H, and N are reported to be in close agreement with the calculated values, typically within a ±0.4% margin, which is considered indicative of a high degree of purity. asianpubs.orgacgpubs.org Similarly, studies on other quinazoline compounds report the successful characterization of their structures, in part, through elemental analysis, where the found values correspond well with the calculated ones. google.comresearchgate.net

Crystallographic Analysis (e.g., X-ray Diffraction) for Structural Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, and from this, the atomic structure is determined.

While specific crystallographic data for this compound is not publicly available, the study of numerous quinazoline derivatives by X-ray diffraction highlights the utility of this technique in the field. tandfonline.comnih.govmdpi.comresearchgate.net For example, the crystal structures of several novel 4-arylaminoquinazoline derivatives have been elucidated, revealing key structural features that contribute to their biological activity. tandfonline.com In one study, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was determined to be of the orthorhombic system with the space group Pbca. researchgate.net Such detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent derivatives.

The type of data obtained from a single-crystal XRD analysis is illustrated in the table below, which shows the crystallographic data for some quinazoline derivatives.

Crystallographic Data for Selected Quinazoline Derivatives

Compound Molecular Formula Crystal System Space Group Unit Cell Parameters Reference
Compound 4a in study C₁₉H₁₉N₃O₃ Monoclinic P2₁/c a = 10.1213 Å, b = 16.0054 Å, c = 10.5629 Å tandfonline.com
Compound 4h in study C₂₁H₂₂N₄O₄ Monoclinic P2₁/c a = 13.2448 Å, b = 16.3553 Å, c = 9.0453 Å tandfonline.com
6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline C₂₀H₂₁ClFN₃O₃ Orthorhombic Pbca a = 12.7407 Å, b = 14.0058 Å, c = 21.7726 Å researchgate.net

This information allows for a detailed understanding of the molecular geometry and intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing and can influence the compound's physical properties and biological interactions. researchgate.net

Future Directions and Research Gaps in 6 Methoxyquinazolin 5 Amine Research

Development of Highly Selective and Potent Analogs

A primary objective for future research will be the rational design and synthesis of 6-methoxyquinazolin-5-amine analogs with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have been instrumental in identifying key modifications to the quinazoline (B50416) core that can influence biological activity. For instance, substitutions at various positions on the quinazoline ring have been shown to modulate anticancer and antimicrobial properties.

Exploration of Multi-Target Directed Ligands (MTDLs) Based on the Scaffold

The complexity of many diseases, such as cancer and Alzheimer's disease, has spurred interest in multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. mdpi.comnih.gov The 6-methoxyquinazoline (B1601038) scaffold provides a versatile platform for the development of such agents. mdpi.com The traditional "one-drug, one-target" approach is often insufficient for complex diseases, making the development of MTDLs a promising strategy. nih.gov

Future research will involve the strategic combination of the this compound core with other pharmacophores known to interact with different disease-related targets. nih.govrsc.org This approach could lead to the creation of hybrid molecules with synergistic or additive therapeutic effects, potentially overcoming drug resistance and improving treatment outcomes. nih.gov For example, combining the quinazoline structure with moieties that target cholinesterase enzymes could be a viable strategy for developing new treatments for Alzheimer's disease. mdpi.comnih.gov

Integration of Advanced Computational Methods in Drug Discovery Pipelines

Computational tools are becoming increasingly indispensable in modern drug discovery. In the context of this compound research, these methods can significantly accelerate the identification and optimization of lead compounds. Molecular docking studies, for instance, can predict the binding modes of novel analogs with their target proteins, providing insights that can guide synthetic efforts. ijcce.ac.ir

Future directions will see a deeper integration of a wider array of computational techniques. This includes the use of quantitative structure-activity relationship (QSAR) models to predict the biological activity of unsynthesized compounds, and molecular dynamics simulations to understand the dynamic behavior of ligand-protein complexes. These in silico approaches can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes is crucial for the practical application of this compound derivatives. While various synthetic methods have been established, there is always room for improvement in terms of yield, cost-effectiveness, and environmental impact. acgpubs.orgtbzmed.ac.irnih.gov

Future research will likely focus on the development of novel synthetic methodologies that are more atom-economical and utilize greener reagents and solvents. nih.gov This could involve exploring new catalytic systems or flow chemistry techniques to streamline the synthesis process. For example, the use of deep eutectic solvents has been explored as a greener alternative for the synthesis of quinazoline derivatives. tbzmed.ac.ir The development of more robust and scalable synthetic routes will be essential for the eventual large-scale production of any drug candidates that emerge from this research.

Investigation of Emerging Biological Targets and Disease Areas

While much of the research on quinazoline derivatives has focused on their anticancer properties, particularly as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, the therapeutic potential of the this compound scaffold may extend to other diseases. ijcce.ac.irnih.govtandfonline.com

A significant area for future exploration will be the investigation of novel biological targets for these compounds. This could involve screening libraries of this compound analogs against a wide range of enzymes and receptors implicated in various pathological conditions. For instance, some quinazoline derivatives have shown potential as antibacterial, antifungal, and anti-inflammatory agents. acgpubs.orgmdpi.com Expanding the scope of biological testing could uncover new therapeutic applications for this versatile chemical scaffold.

Bridging the Gap between Preclinical Findings and Translational Research Opportunities

A critical challenge in drug discovery is translating promising preclinical findings into viable clinical candidates. Many compounds that show excellent activity in vitro fail to demonstrate efficacy or have unacceptable toxicity profiles in vivo.

Q & A

Q. Advanced Research Focus

  • Catalyst optimization : Use Pd(PPh3)4 or Pd(dppf)Cl2 for Suzuki-Miyaura couplings, maintaining a 1:1.5 molar ratio of halide to boronic acid .
  • Solvent selection : DMF or DMSO enhances solubility of polar intermediates, while LiCl washes reduce emulsion formation during workup .
  • Microwave irradiation : Reduces reaction time (e.g., 1 h at 150°C vs. 24 h conventional heating) and improves yields by 15–20% .

How do structural modifications (e.g., substitution at C-4 or C-6) influence the biological activity of this compound analogs?

Q. Advanced Research Focus

  • C-4 modifications : Substituting with thiophen-2-ylmethyl (as in 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) enhances kinase inhibition (e.g., CDC2-like kinases) by forming π-π interactions with hydrophobic pockets .
  • C-6 aryl groups : Benzo[d][1,3]dioxol-5-yl improves antitubulin activity, as seen in combretastatin analogs, by mimicking natural ligand conformations .
  • Methoxy positioning : Para-methoxy groups on aryl substituents increase metabolic stability but may reduce solubility, requiring PEGylation or prodrug strategies .

How can contradictory biological activity data for this compound analogs be systematically analyzed?

Q. Advanced Research Focus

  • Dose-response curves : Compare IC50 values across assays (e.g., sea urchin embryo vs. human cancer cell lines) to identify off-target effects .
  • Structural analogs : Test minor substituent changes (e.g., Cl vs. OCH3) to isolate pharmacophore contributions. For example, 5-chloro analogs showed 10-fold higher antimicrobial activity than methoxy derivatives .
  • Computational docking : Use AutoDock Vina to predict binding affinities to targets like tubulin or carbonic anhydrase, correlating with experimental IC50 discrepancies .

What safety protocols are recommended for handling this compound derivatives in laboratory settings?

Q. Basic Research Focus

  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (H315/H319) .
  • Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold NaHCO3 before disposal .
  • Storage : Keep under argon at −20°C to prevent oxidation of amine groups .

How can computational tools predict viable synthetic pathways for novel this compound analogs?

Q. Advanced Research Focus

  • Retrosynthesis algorithms : Tools like Pistachio or Reaxys prioritize routes based on precursor availability and reaction feasibility (e.g., Buchwald-Hartwig amination for C-N bond formation) .
  • DFT calculations : Optimize transition states for key steps (e.g., cyclization energy barriers) to reduce side products .
  • Machine learning : Train models on existing quinazoline reaction databases to predict yields and regioselectivity for new substituents .

What crystallographic techniques validate the structural stability of this compound derivatives?

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction : Resolve hydrogen bonding patterns (e.g., N-H···O interactions in benzo[d][1,3]dioxol-5-yl derivatives) affecting crystal packing .
  • Powder XRD : Monitor polymorph transitions during storage, which impact solubility and bioavailability .
  • Thermal analysis (DSC/TGA) : Assess decomposition temperatures (>200°C for most analogs) to guide lyophilization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.